Enhanced α2-Adrenoceptor Affinity of (R)-Doxazosin Relative to (S)-Doxazosin
In human prostate α2-adrenoceptor binding studies using [3H]rauwolscine and [3H]clonidine, (R)-doxazosin demonstrated significantly higher binding affinity compared to its (S)-enantiomer, indicating differential off-target receptor engagement [1]. While both enantiomers exhibit similar affinity for the primary therapeutic target (α1-adrenoceptors), this divergence in α2-affinity may contribute to distinct side effect profiles or tissue-specific actions [2].
| Evidence Dimension | α2-Adrenoceptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | 6.47-6.54 (pKi) |
| Comparator Or Baseline | (S)-Doxazosin: 5.91-5.94 (pKi) |
| Quantified Difference | Approximately 3- to 4-fold higher affinity for (R)-doxazosin |
| Conditions | Human prostate tissue; radioligand binding with [3H]rauwolscine and [3H]clonidine |
Why This Matters
This differential off-target binding profile is critical for researchers investigating α2-mediated effects, where (R)-doxazosin serves as a distinct pharmacological tool compared to the (S)-enantiomer or the racemic mixture.
- [1] Hatano A, et al. The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. Eur J Pharmacol. 1996;313(1-2):135-43. View Source
- [2] Hatano A, et al. The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. Eur J Pharmacol. 1996;313(1-2):135-43. View Source
